molecular formula C9H14IO3PS B14236993 Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate CAS No. 499999-87-0

Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate

Cat. No.: B14236993
CAS No.: 499999-87-0
M. Wt: 360.15 g/mol
InChI Key: RXFAQHSCDFGVRF-UHFFFAOYSA-N
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Description

Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate is an organophosphorus compound that features a thiophene ring substituted with an iodine atom and a phosphonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(5-iodothiophen-2-yl)methyl]phosphonate typically involves the reaction of 5-iodothiophene-2-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired phosphonate ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different functionalized derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Often require palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [(5-iodothiophen-2-yl)methyl]phosphonate depends on its specific application. In the context of lithium-ion batteries, the compound acts as an electrolyte additive that forms protective interphases, preventing parasitic reactions and stabilizing the electrolyte . The molecular targets and pathways involved include interactions with the cathode and anode materials, enhancing the overall performance and safety of the battery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(5-iodothiophen-2-yl)methyl]phosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for specialized applications in materials science and organic synthesis.

Properties

CAS No.

499999-87-0

Molecular Formula

C9H14IO3PS

Molecular Weight

360.15 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-5-iodothiophene

InChI

InChI=1S/C9H14IO3PS/c1-3-12-14(11,13-4-2)7-8-5-6-9(10)15-8/h5-6H,3-4,7H2,1-2H3

InChI Key

RXFAQHSCDFGVRF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(S1)I)OCC

Origin of Product

United States

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